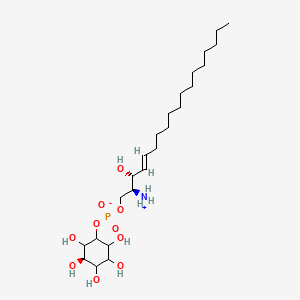
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
Vue d'ensemble
Description
“Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” is an organometallic compound . It is a type of metallocene, which are versatile catalysts for the production of polyolefins, polystyrene, and copolymers .
Synthesis Analysis
Metallocenes, including “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)”, are used in the production of various polymers. The microstructure of these polymers can be tailored by changing the ligand structure of the metallocene .Molecular Structure Analysis
The molecular structure of “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” is complex. It involves a titanium atom bonded to two chlorine atoms and two cyclopentadienyl rings .Chemical Reactions Analysis
As a metallocene, “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” acts as a catalyst in the production of polyolefins, polystyrene, and copolymers .Physical And Chemical Properties Analysis
“Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” has a molecular weight of 383.18 . Its melting point is between 175-180 °C .Applications De Recherche Scientifique
Catalyst for Polymer Production
Metallocenes, including “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)”, are very versatile catalysts for the production of polyolefins, polystyrene, and copolymers . They can be used to tailor the microstructure of polymers by changing the ligand structure of the metallocene .
Production of Specific Polymers
Some polymers such as syndiotactic polypropene, syndiotactic polystyrene, cycloolefin copolymers, optically active oligomers, and polymethylenecycloalkenes can be produced only by metallocene catalysts . This compound could potentially be used in the production of these specific polymers.
Use in New Polyolefin Plants
It is estimated that by the year 2000 nearly every second new polyolefin plant will run with metallocene systems . This suggests that “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” could be used in these plants.
Drop-in Technology
A lot of polymer-producing companies try to use mainly supported metallocene catalysts in their running plants, the so-called “Drop-in” technology . This compound could potentially be used in this application.
5. Copolymerization of Olefins with Polar Monomers The copolymerization of olefins together with polar monomers is just beginning and has a great potential . “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” could potentially be used in this emerging field.
6. Understanding the Mechanism of Ziegler-Natta Catalysis A big step is also being made by metallocene research to understand the mechanism and the nature of the Ziegler-Natta catalysis . This compound could potentially be used in this research.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dichlorotitanium;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSELMDUFZMWGIT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Ti-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) | |
CAS RN |
83462-45-7 | |
| Record name | Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)





![2,3-Dihydroxypropyl 12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoate](/img/structure/B3183216.png)


![N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide](/img/structure/B3183242.png)
![2-[(1R)-2-[2-[(1R,3R)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B3183245.png)
![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3183253.png)

